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molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

2,4,6-Trimethylbenzoic acid

Cat. No. B145858
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Patent
US04228302

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added mesitaldehyde (10.0 g, 67.6 mmol), 25 mL (0.242 mol) of cyclohexanone and 100 mg of azobisisobutyronitrile. Oxygen was bubbled in while the solution was stirred and maintained at 60°. After 45 hr the solution was mixed with 250 mL of water and 250 mL of methylene chloride; 20% aqueous potassium hydroxide was added dropwise until a pH of 8-9 was reached. The aqueous layer was separated and acidified with concentrated hydrochloric acid, after which the white solid product was collected by filtration, washed with water and air dried: 9.76 g (88% yield) of mesitoic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH:9]=[O:10].C1(=[O:18])CCCCC1>N(C(C)(C)C#N)=NC(C)(C)C#N>[C:3]1([CH3:8])[CH:4]=[C:5]([CH3:7])[CH:6]=[C:1]([CH3:11])[C:2]=1[C:9]([OH:18])=[O:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)C=O)C
Name
Quantity
25 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with a stirrer, oxygen inlet and condenser
CUSTOM
Type
CUSTOM
Details
Oxygen was bubbled in while the solution
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 60°
ADDITION
Type
ADDITION
Details
After 45 hr the solution was mixed with 250 mL of water and 250 mL of methylene chloride
Duration
45 h
ADDITION
Type
ADDITION
Details
20% aqueous potassium hydroxide was added dropwise until a pH of 8-9
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
FILTRATION
Type
FILTRATION
Details
after which the white solid product was collected by filtration
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=CC(=C1)C)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.76 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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